Methyl 4-methyl-3-(((phenylcarbonylamino)thioxomethyl)amino)thiophene-2-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

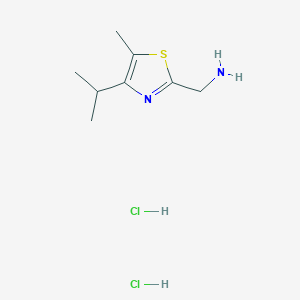

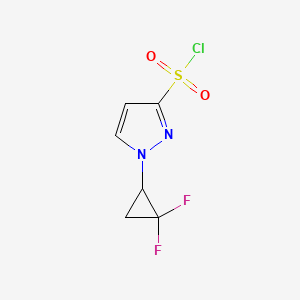

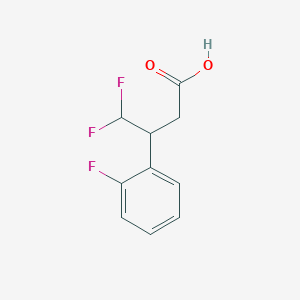

“Methyl 4-methyl-3-(((phenylcarbonylamino)thioxomethyl)amino)thiophene-2-carboxylate” is a chemical compound with the molecular formula C15H14N2O3S2 and a molecular weight of 334.41 . It is also known by its IUPAC name, methyl 3- [ (anilinocarbonyl)amino]-4-methyl-2-thiophenecarboxylate .

Molecular Structure Analysis

The molecular structure of this compound is defined by its IUPAC name and its molecular formula. The IUPAC name indicates that it is a methyl ester of a thiophene derivative, with additional functional groups including a phenylcarbonylamino group and a thioxomethylamino group .Aplicaciones Científicas De Investigación

Cyclization and Relative Activities

Methyl 3-amino-2-thiophene carboxylate, a related compound, reacts with orthoesters to produce N-(2-carbomethoxy thienyl) imidates. These imidates, when treated with primary amines and hydrazines, yield [3,2-d]4(3H)thieno-pyrimidinones, providing insights into the mechanism of cyclization and the relative activities of ester and imidate groups (Hajjem, Khoud, & Baccar, 2010).

Antiproliferative Potency and Selectivity

A derivative, methyl-2-amino-5-[2-(4-methoxyphenethyl)]thiophene-3-carboxylate, shows selective inhibition of tumor cell proliferation, including T-lymphoma/leukemia, prostate, renal, CNS, and liver tumor cells. Its antiproliferative potency and selectivity are enhanced by modifying the linker between the 2-amino-3-carboxymethylthiophene and the substituted aryl (Thomas et al., 2014).

Genotoxic and Carcinogenic Potentials

Methyl 3‐amino‐4‐methylthiophene‐2‐carboxylate is studied for its genotoxic/mutagenic and carcinogenic potentials. Techniques like the Ames test and Comet assay assess mutagenic and DNA-damaging effects, providing insights into the toxicological profiles of thiophene derivatives (Lepailleur et al., 2014).

Crystal Structure Analysis

The crystal structure of methyl 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate reveals a thiophene ring substituted by a 2-amino group and a 3-methyl ester group, stabilized by intra- and intermolecular N-H···O hydrogen bonds (Vasu et al., 2004).

Synthesis and Medicinal Applications

The solvent-free synthesis of methyl 3-(3,6-diaryl-1,2,4-triazin-5-ylamino)thiophen-2-carboxylates showcases a nucleophilic substitution methodology, potentially relevant for pharmaceutical applications (Krinochkin et al., 2021).

Antibacterial and Antifungal Activity

Methyl 7-amino-4-oxo-5-phenyl-2-thioxo-2, 3, 4,5-tetrahydro-1H-pyrano[2,3-d]pyrimidine-6-carboxylates exhibit significant in vitro antimicrobial and antifungal activities, suggesting their potential in combating bacterial and fungal infections (Bhat, Shalla, & Dongre, 2015).

Propiedades

IUPAC Name |

methyl 3-(benzoylcarbamothioylamino)-4-methylthiophene-2-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14N2O3S2/c1-9-8-22-12(14(19)20-2)11(9)16-15(21)17-13(18)10-6-4-3-5-7-10/h3-8H,1-2H3,(H2,16,17,18,21) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHAYGVREBHFORW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CSC(=C1NC(=S)NC(=O)C2=CC=CC=C2)C(=O)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14N2O3S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[7-(4-fluorophenyl)-1,3-dimethyl-2,4-dioxopyrimido[4,5-d]pyrimidin-5-yl]sulfanyl-N-(5-methyl-1,2-oxazol-3-yl)acetamide](/img/structure/B2407388.png)

![2-[3-(4-Methoxyphenyl)isoxazol-5-yl]propan-2-ol](/img/structure/B2407391.png)

![7-(3-chloro-4-methylphenyl)-N,N-bis(2-methoxyethyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B2407393.png)